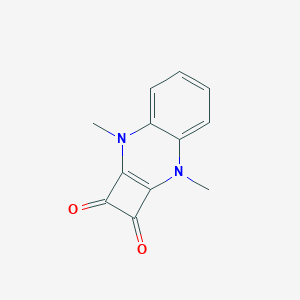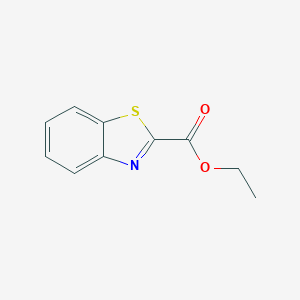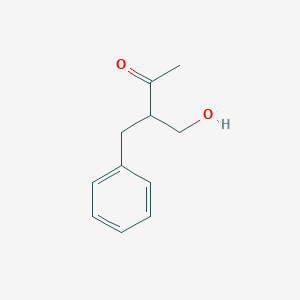
2-(3,4-Dichloroanilino)-3-pyridinesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dichloroanilino)-3-pyridinesulfonamide, also known as DAPSA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DAPSA is a sulfonamide derivative that has been shown to have a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichloroanilino)-3-pyridinesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes such as carbonic anhydrase and metalloproteinases. It has also been shown to inhibit the activity of certain transcription factors such as NF-κB.
Biochemical and Physiological Effects:
2-(3,4-Dichloroanilino)-3-pyridinesulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the activity of certain enzymes and transcription factors. It has also been shown to have antioxidant properties and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(3,4-Dichloroanilino)-3-pyridinesulfonamide in lab experiments is its relatively low toxicity. It has been shown to have low cytotoxicity and to be well-tolerated in animal models. Another advantage is its relatively simple synthesis method, which allows for large-scale production.
One of the main limitations of using 2-(3,4-Dichloroanilino)-3-pyridinesulfonamide in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer to cells or animals in vivo. Another limitation is its relatively short half-life, which may limit its effectiveness in certain applications.
Future Directions
There are several future directions for research on 2-(3,4-Dichloroanilino)-3-pyridinesulfonamide. One area of interest is in the development of more effective analogs of 2-(3,4-Dichloroanilino)-3-pyridinesulfonamide with improved solubility and longer half-life. Another area of interest is in the development of new applications for 2-(3,4-Dichloroanilino)-3-pyridinesulfonamide, such as in the treatment of neurodegenerative diseases or infectious diseases. Finally, further research is needed to fully understand the mechanism of action of 2-(3,4-Dichloroanilino)-3-pyridinesulfonamide and its potential applications in scientific research.
Synthesis Methods
The synthesis of 2-(3,4-Dichloroanilino)-3-pyridinesulfonamide involves the reaction of 3,4-dichloroaniline with pyridine-3-sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure 2-(3,4-Dichloroanilino)-3-pyridinesulfonamide. The synthesis method is relatively straightforward and has been optimized for large-scale production.
Scientific Research Applications
2-(3,4-Dichloroanilino)-3-pyridinesulfonamide has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the field of cancer research. 2-(3,4-Dichloroanilino)-3-pyridinesulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have a synergistic effect when used in combination with other anticancer drugs.
2-(3,4-Dichloroanilino)-3-pyridinesulfonamide has also been studied for its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis. It has been shown to inhibit the production of inflammatory cytokines and to reduce inflammation in animal models.
properties
CAS RN |
55842-10-9 |
|---|---|
Molecular Formula |
C11H9Cl2N3O2S |
Molecular Weight |
318.2 g/mol |
IUPAC Name |
2-(3,4-dichloroanilino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C11H9Cl2N3O2S/c12-8-4-3-7(6-9(8)13)16-11-10(19(14,17)18)2-1-5-15-11/h1-6H,(H,15,16)(H2,14,17,18) |
InChI Key |
IAVSPSVAYDFADN-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)NC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)N |
Canonical SMILES |
C1=CC(=C(N=C1)NC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)N |
Other CAS RN |
55842-10-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-amino-4-(4-ethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B186288.png)
![6-Amino-4-(5-methylthiophen-2-yl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B186289.png)
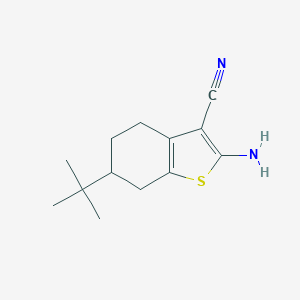
![9-Oxabicyclo[3.3.1]nonan-1-ol](/img/structure/B186295.png)
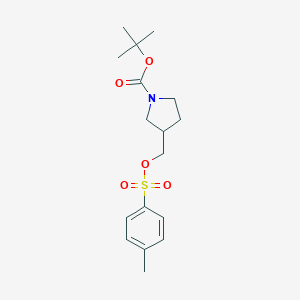
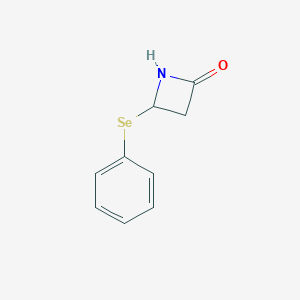

![1,3-Benzodithiole, 2-[(4-methoxyphenyl)methylene]-](/img/structure/B186302.png)
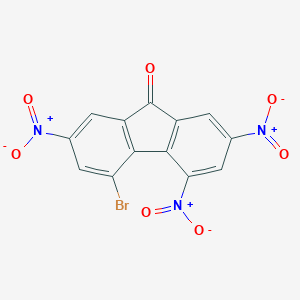
![5,11-Dimethyl-5,11-dihydroquinoxalino[2,3-b]quinoxaline](/img/structure/B186305.png)
